molecular formula C22H22N4O4 B7740727 2-[5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7740727
M. Wt: 406.4 g/mol
InChI Key: SZHGLMJEJIFCDX-UHFFFAOYSA-N
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Description

2-[5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is an organic compound with a complex structure that includes a quinazolinone core and a pyrrole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Attachment of the Quinazolinone Core: The quinazolinone core is introduced through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Final Coupling: The final step involves coupling the pyrrole ring with the quinazolinone core using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

2-[5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-[5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one: Known for its unique combination of a quinazolinone core and a pyrrole ring.

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents, often studied for their biological activities.

    Pyrrole Derivatives: Compounds with a pyrrole ring, known for their diverse chemical reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of both quinazolinone and pyrrole derivatives. This unique combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-29-17-8-7-13(11-18(17)30-2)9-10-26-12-16(27)19(20(26)23)21-24-15-6-4-3-5-14(15)22(28)25-21/h3-8,11H,9-10,12,23H2,1-2H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHGLMJEJIFCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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